4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol is a complex organic compound that features a piperidine ring, a pyridazine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a cyclization reaction involving a suitable diene and a nitrile.
Attachment of the Oxane Ring: The oxane ring can be formed through a ring-closing metathesis reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam, while reduction of the pyridazine ring can yield a dihydropyridazine derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. Its structure allows for the exploration of structure-activity relationships, which can be useful in drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties may allow for the development of new polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to specific biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a similar piperazine ring and is used as an intermediate in organic synthesis.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another similar compound with a piperidine ring, used in various chemical reactions.
Uniqueness
What sets 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol apart is its combination of the piperidine, pyridazine, and oxane rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)17-4-5-18(22-21-17)26-14-16-6-10-23(11-7-16)15-20(24)8-12-25-13-9-20/h4-5,16,24H,6-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFBAZLGLLGFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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